Methimazole
Overview
Description
Methimazole is a thionamide antithyroid agent used primarily to treat hyperthyroidism, a condition where the thyroid gland produces excessive thyroid hormones . It inhibits the synthesis of thyroid hormones by interfering with the enzyme thyroid peroxidase, which plays a crucial role in the production of these hormones .
Mechanism of Action
Target of Action
Methimazole primarily targets the enzyme thyroid peroxidase (TPO) . TPO plays a crucial role in the synthesis of thyroid hormones, which are essential for various physiological processes .
Mode of Action
This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland . It interferes with an early step in thyroid hormone synthesis involving TPO . The exact method through which this compound inhibits this step is unclear .
Biochemical Pathways
This compound’s action affects the thyroid hormone synthesis pathway. By inhibiting TPO, it prevents the conversion of iodide to iodine and the subsequent addition of iodine to tyrosine residues on the hormone precursor thyroglobulin . This inhibition reduces the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) .
Pharmacokinetics
This compound is readily and rapidly absorbed from the gastrointestinal tract following oral administration . It is highly concentrated in the thyroid gland, with intrathyroidal this compound levels approximately 2 to 5 times higher than peak plasma levels . The onset of action occurs within 12 to 18 hours, and its duration of action is 36 to 72 hours . This compound is metabolized in the liver and excreted in the urine .
Biochemical Analysis
Biochemical Properties
Methimazole plays a crucial role in biochemical reactions by inhibiting the enzyme thyroid peroxidase (TPO). This enzyme is essential for the iodination of tyrosine residues in thyroglobulin, a precursor to thyroid hormones . This compound acts as a competitive substrate for TPO, becoming iodinated itself and thus preventing the iodination of thyroglobulin . Additionally, this compound’s sulfur moiety may interact directly with the iron atom at the center of TPO’s heme molecule .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily influences thyroid follicular cells by inhibiting thyroid hormone synthesis . This inhibition leads to a decrease in the levels of thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development . This compound can also cause agranulocytosis, a severe reduction in white blood cells, which necessitates monitoring for signs of infection .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interfering with the early steps of thyroid hormone synthesis. It inhibits TPO, which catalyzes the conversion of iodide to iodine, a critical step in the production of thyroid hormones . This compound’s inhibition of TPO prevents the formation of mono- and di-iodotyrosine, which are necessary for the synthesis of T4 and T3 . This inhibition results in decreased thyroid hormone levels and alleviation of hyperthyroid symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is rapidly absorbed and concentrated in the thyroid gland, where it remains active for extended periods . Long-term studies have shown that this compound can maintain euthyroid states in patients with hyperthyroidism for several years . Its efficacy may decrease over time, and some patients may require additional treatments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In cats, this compound is commonly used to manage hyperthyroidism, and its dosage must be carefully adjusted to avoid adverse effects . Higher doses of this compound can lead to gastrointestinal disturbances, liver toxicity, and hematological abnormalities . Therefore, it is crucial to monitor and adjust the dosage to achieve the desired therapeutic effect while minimizing side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system . It undergoes extensive hepatic metabolism, resulting in several metabolites . The specific enzyme isoforms responsible for this compound metabolism include CYP450 and flavin-containing monooxygenase (FMO) systems . These metabolic pathways are essential for the drug’s clearance from the body and can influence its therapeutic efficacy and toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues, with a high concentration in the thyroid gland . It is minimally protein-bound and is actively transported into the thyroid gland against a concentration gradient . This selective concentration in the thyroid gland allows this compound to effectively inhibit thyroid hormone synthesis while minimizing systemic exposure .
Subcellular Localization
This compound’s subcellular localization is primarily within the thyroid follicular cells, where it inhibits TPO activity . The drug’s localization to the thyroid gland is facilitated by its chemical structure, which allows it to interact with TPO and other thyroid-specific proteins . This targeted localization is crucial for its therapeutic action in treating hyperthyroidism .
Preparation Methods
Methimazole can be synthesized through several methods. One common method involves the reaction of N-methylimidazole with n-butyl lithium and sulfur powder in an organic solvent . The reaction is carried out under mild conditions, making it suitable for industrial production . Another method involves a diazotization reaction of 2-amino-1-methylimidazole followed by a Sandmeyer reaction to obtain an intermediate, which is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Methimazole undergoes various chemical reactions, including:
Scientific Research Applications
Methimazole has several scientific research applications:
Comparison with Similar Compounds
Methimazole is often compared with other antithyroid agents such as propylthiouracil and carbimazole:
Propylthiouracil: Both this compound and propylthiouracil inhibit thyroid hormone synthesis, but this compound is generally preferred due to its lower risk of hepatotoxicity
Carbimazole: Carbimazole is a pro-drug that is converted to this compound in the body.
This compound’s unique properties, such as its potent inhibition of thyroid peroxidase and its suitability for various applications, make it a valuable compound in both medical and industrial fields.
Properties
IUPAC Name |
3-methyl-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Record name | methimazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methimazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020820 | |
Record name | Methimazole | |
Source | EPA DSSTox | |
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Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |
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Boiling Point |
280 °C WITH SOME DECOMP | |
Record name | METHIMAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |
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Solubility |
Freely soluble, Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether., 1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL, SOL IN PYRIDINE, Slightly soluble in benzene., 1.13e+01 g/L | |
Record name | Methimazole | |
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Record name | METHIMAZOLE | |
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Record name | Methimazole | |
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Mechanism of Action |
Methimazole's primary mechanism of action appears to be interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO), however the exact method through which methimazole inhibits this step is unclear. TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine and then further catalyzes the incorporation of this iodine onto the 3 and/or 5 positions of the phenol rings of tyrosine residues in thyroglobulin. These thyroglobulin molecules then degrade within thyroid follicular cells to form either thyroxine (T4) or tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Methimazole may directly inhibit TPO, but has been shown in vivo to instead act as a competitive substrate for TPO, thus becoming iodinated itself and interfering with the iodination of thyroglobulin. Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the centre of TPO’s heme molecule, thus inhibiting its ability to iodinate tyrosine residues. Other proposed mechanisms with weaker evidence include methimazole binding directly to thyroglobulin or direct inhibition of thyroglobulin itself., ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. ...IMPLIES THAT THEY INTERFERE WITH OXIDATION OF IODIDE ION.../WHICH/ IS PROBABLY BROUGHT ABOUT BY PEROXIDASE. /ANTITHYROID DRUGS/, ANTITHYROID DRUGS INHIBIT THE FORMATION OF THYROID HORMONES BY ITERFERING WITH THE INCORPORATION OF IODINE INTO TYROSYL RESIDUES OF THYROGLOBULIN; THEY ALSO INHIBIT THE COUPLING OF THESE IODOTYROSYL RESIDUES TO FORM IODOTHYRONINES., Methimazole inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, methimazole may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence, it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Methimazole does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. | |
Record name | Methimazole | |
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Record name | METHIMAZOLE | |
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Color/Form |
LEAFLETS FROM ALCOHOL, WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH | |
CAS No. |
60-56-0 | |
Record name | Methimazole | |
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Record name | Methimazole | |
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Melting Point |
143-146 °C, 146-148 °C, 146 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methimazole exert its antithyroid effect?
A1: this compound is a thionamide antithyroid drug that inhibits the synthesis of thyroid hormones. It primarily acts by blocking the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues within thyroglobulin, a precursor to thyroid hormones [, , , , ]. [] This action prevents the formation of both triiodothyronine (T3) and thyroxine (T4). [] this compound also inhibits the conversion of T4 to T3 in peripheral tissues, though this effect is considered less significant than its effect on thyroid peroxidase.
Q2: Are there alternative mechanisms by which this compound might impact thyroid function?
A3: Research suggests that this compound might exert additional effects beyond inhibiting thyroid peroxidase. For example, a study found that this compound can scavenge reactive oxygen species (ROS) in porcine thyrocytes, possibly due to its thiol group influencing the glutathione (GSH)/glutathione disulfide (GSSG) ratio []. This antioxidant activity could play a role in its therapeutic effects, although further investigation is necessary.
Q3: What is the chemical structure of this compound?
A3: this compound, also known as 1-methyl-2-mercaptoimidazole, has the following structural characteristics:
Q4: How stable is this compound under different storage conditions?
A4: Information regarding the stability of this compound under various conditions, such as temperature, humidity, and light exposure, is crucial for its formulation and storage. While the provided research articles do not delve into this aspect, stability studies are essential during drug development and are usually conducted according to ICH guidelines.
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research primarily focuses on this compound's pharmacological activity as an antithyroid drug. There is no mention of catalytic properties attributed to this compound in these studies.
Q6: Have there been any computational studies on this compound?
A6: While the provided research articles do not extensively discuss computational studies on this compound, computational chemistry techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could be employed to gain deeper insights into its interactions with thyroid peroxidase and other potential targets.
Q7: How do structural modifications of this compound affect its activity?
A8: One study investigating the effect of this compound on ROS levels in porcine thyrocytes compared its activity to imidazole and other analogs. Interestingly, they found that only this compound exhibited a scavenging effect, suggesting that the thiol group plays a crucial role in its activity []. This finding highlights the importance of SAR studies in understanding the relationship between a compound's structure and its biological effects.
Q8: What formulations of this compound are available?
A9: this compound is available in oral formulations, such as tablets. Researchers are also exploring alternative delivery methods, including transdermal formulations, to improve patient compliance and potentially reduce side effects [, , ]. One study investigated the bioavailability of transdermal this compound in a pluronic lecithin organogel (PLO) in cats, but the results indicated poor and variable absorption []. Further research is needed to develop more effective transdermal formulations.
Q9: What are the SHE regulations surrounding this compound?
A9: As with all pharmaceuticals, the development, manufacturing, and distribution of this compound are subject to stringent safety, health, and environmental (SHE) regulations. These regulations vary depending on the country but generally follow guidelines set by organizations like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the European Medicines Agency (EMA).
Q10: What is the pharmacokinetic profile of this compound?
A11: this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 93% []. It exhibits a relatively short half-life of 4-6 hours and is primarily metabolized in the liver. [, , ] Notably, this compound exhibits low protein binding (1-10%) [], which is important to consider in patients with liver disease or other conditions that can affect protein binding.
Q11: Does liver cirrhosis affect this compound metabolism?
A12: While this compound is primarily metabolized in the liver, there is limited information on the impact of liver cirrhosis on its clearance. One case report described a patient with liver cirrhosis who developed profound hypothyroidism just 21 days after starting this compound []. This observation suggests that this compound clearance might be reduced in patients with liver impairment, although more research is needed to confirm this finding and determine if dose adjustments are necessary.
Q12: What in vitro models are used to study this compound's effects?
A13: Researchers utilize various in vitro models, such as isolated porcine thyrocytes [] and feline kidney epithelial cells (CRFK) [], to investigate the mechanisms of action and potential toxicity of this compound. These models allow for controlled experiments to study the drug's effects on specific cell types involved in thyroid hormone synthesis and metabolism.
Q13: What animal models are used to study this compound?
A14: Animal models, particularly cats [, , , ] and rats [, , , , , ], have been instrumental in understanding the effects of this compound. Feline hyperthyroidism, for example, shares similarities with the human condition and allows researchers to study the drug's efficacy and safety in a clinically relevant setting. Rodent models, on the other hand, are valuable for investigating the drug's impact on various organs and systems, including the liver, kidneys, and spleen.
Q14: What are the key findings from clinical trials on this compound?
A15: Numerous clinical trials have investigated the efficacy and safety of this compound in treating hyperthyroidism. One notable study found that longer-term this compound therapy (60-120 months) led to significantly higher remission rates compared to conventional 18-24 month courses []. Other trials have explored the use of this compound in combination with other agents, such as cholesterol absorption inhibitors, to potentially reduce the required dose and minimize side effects [].
Q15: Has this compound been studied in pediatric populations?
A16: While this compound is widely used in adults, clinical trials specifically investigating its efficacy and safety in pediatric populations are limited. A systematic review on this compound-induced remission rates in pediatric Graves' disease highlighted the need for more research in this area [].
Q16: Are there any biomarkers for monitoring this compound response?
A20: Monitoring patients on this compound therapy typically involves regular assessment of thyroid hormone levels (T3, T4) and TSH levels. [, , , , ] Additionally, researchers are exploring the potential of other biomarkers, such as TSH receptor antibody levels, to predict treatment response and remission [, ].
Q17: How is this compound quantified in biological samples?
A21: High-performance liquid chromatography (HPLC) is commonly employed to determine this compound concentrations in biological samples, such as serum [, , ]. Spectrophotometric methods, utilizing the reaction between this compound and potassium permanganate, have also been developed for its quantification []. These analytical techniques play a crucial role in pharmacokinetic studies and therapeutic drug monitoring.
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